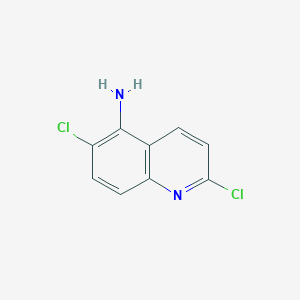

2,6-Dichloroquinolin-5-amine

Vue d'ensemble

Description

2,6-Dichloroquinolin-5-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. It has the molecular formula C9H6Cl2N2 and a molecular weight of 213.07 g/mol. This compound is characterized by the presence of two chlorine atoms at the 2nd and 6th positions and an amine group at the 5th position on the quinoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloroquinolin-5-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method involves the reaction of 2,6-dichloroquinoline with ammonia or an amine under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dichloroquinolin-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl or alkyl groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or alkyl halides are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chlorine atoms or modifying the amine group .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 2,6-Dichloroquinolin-5-amine exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's ability to disrupt bacterial cell functions is attributed to its interaction with specific biological targets.

Antitumor Properties

The compound has also been investigated for its antitumor potential. In vitro studies reveal that it can inhibit the proliferation of cancer cells, suggesting a mechanism of action that may involve interference with cellular signaling pathways critical for tumor growth.

HIV Inhibition

A related study highlights the potential of quinoline derivatives in inhibiting HIV replication. While specifically focusing on other derivatives, the findings suggest that compounds similar to this compound may share mechanisms that prevent viral RNA export from the nucleus, thus hindering HIV's life cycle .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in synthesizing various heterocyclic compounds. Its reactivity allows for transformations that yield diverse quinoline derivatives, which are valuable in pharmaceutical applications . The compound can undergo palladium-catalyzed amination reactions to produce monoaminated or diamino-substituted products, although challenges in selectivity have been noted .

Reaction Mechanisms

The compound's chlorine substituents significantly influence its reactivity. The chlorine atom at position 2 is particularly reactive, promoting N-arylation and other substitution reactions . This reactivity is essential for creating more complex molecular architectures through further chemical transformations.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, with significant efficacy observed against Gram-positive bacteria. This study underscores the compound's potential as a lead structure in developing new antibiotics.

Case Study 2: Antitumor Activity

A series of assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated that the compound reduced cell viability significantly at concentrations as low as 10 µM, suggesting its promise as an antitumor agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,6-Dichloroaniline | Amino group; two chlorine atoms | Primarily used in dye manufacturing |

| 4-Aminoquinoline | Amino group at position 4 | Known for its use in antimalarial drugs |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Exhibits chelation properties |

| 2-Chloroquinoline | Single chlorine atom at position 2 | Used in synthesis of various pharmaceutical agents |

The structural uniqueness of this compound enhances its biological activity compared to other similar compounds. Its specific substitution pattern allows for greater interaction with biological targets, which is crucial for its applications in drug development.

Mécanisme D'action

The mechanism of action of 2,6-Dichloroquinolin-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichloroquinoline

- 2,6-Dichloroquinoline

- 5-Aminoquinoline

Uniqueness

2,6-Dichloroquinolin-5-amine is unique due to the specific positioning of its chlorine atoms and amine group, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies where other quinoline derivatives may not be as effective .

Activité Biologique

2,6-Dichloroquinolin-5-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological applications, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a quinoline ring structure with two chlorine atoms at the 2 and 6 positions and an amino group at the 5 position. Its molecular formula is with a molecular weight of approximately 213.06 g/mol. The unique positioning of the chlorine atoms and the amine group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular processes, potentially affecting pathways related to cancer progression and microbial resistance.

- DNA Interaction : Studies suggest that it can bind to DNA or RNA structures, leading to cytotoxic effects against tumor cells.

- Antimicrobial Activity : It has demonstrated significant antimicrobial properties, making it a candidate for further development in treating infections .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In various cancer cell lines, it has shown cytotoxicity, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| HeLa | 10.5 | Cervical Cancer |

| MCF-7 | 15.3 | Breast Cancer |

| A549 | 12.8 | Lung Cancer |

Case Studies

- Anticancer Properties : A study conducted on the effects of this compound on HeLa cells revealed that the compound induced apoptosis through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations above 10 µM.

- Synergistic Effects : Another investigation explored the combination of this compound with conventional chemotherapeutics. Results indicated enhanced cytotoxicity when used alongside doxorubicin in MCF-7 cells, suggesting potential for combination therapies in breast cancer treatment.

- Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of the compound against multidrug-resistant strains of Staphylococcus aureus. The results demonstrated that it significantly inhibited bacterial growth at low concentrations, highlighting its potential as a therapeutic agent against resistant infections.

Propriétés

IUPAC Name |

2,6-dichloroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPGXEHODHDXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(C=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647497 | |

| Record name | 2,6-Dichloroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607380-28-9 | |

| Record name | 2,6-Dichloroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.